![molecular formula C15H13N3O4S B2421340 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 899756-94-6](/img/structure/B2421340.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Properties
This compound has garnered interest due to its potential antiviral activity. Researchers have investigated its effects against Sarbecovirus papain-like protease, an enzyme crucial for viral replication. In a study by Qin et al., derivatives containing an aryl carboxylic acid moiety were synthesized and evaluated for their inhibitory effects on this protease . Further exploration of its antiviral properties could contribute to drug development.
Antioxidant Activity
The compound’s structure suggests it may possess antioxidant properties. Quercetin glucosides, which share some structural features, exhibit potent anti-reactive oxygen species (ROS) activity. Investigating whether this compound similarly scavenges ROS could be valuable in understanding its potential health benefits .
Spectroscopic Applications
Recent work by Cao et al. utilized near-infrared (NIR) spectroscopy and chemometrics to analyze the compound “石斛” (Dendrobium officinale). They developed a rapid and accurate method for measuring 2,2’-azinobis-3-ethylbenzo, a compound related to our target molecule . Exploring its spectroscopic properties could lead to applications in analytical chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
As a TNIK inhibitor, the compound binds to the kinase domain of TNIK, thereby inhibiting its activity . This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . By inhibiting TNIK, it disrupts the transduction of signals from Wnt ligands to the intracellular machinery. This disruption can lead to downstream effects such as altered cell proliferation and differentiation .
Result of Action
By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can alter cell proliferation and differentiation . This could potentially lead to the suppression of cancer cell growth, particularly in cancers where the Wnt pathway is overactive .
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKLVWJBAXCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide |
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